molecular formula C8H4N4O2 B2968001 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020034-43-8

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2968001
CAS No.: 1020034-43-8
M. Wt: 188.146
InChI Key: NNKZSDNFDKRHON-UHFFFAOYSA-N
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Description

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyano (-CN) substituent at the 7-position and a carboxylic acid (-COOH) group at the 3-position of the imidazo[1,2-a]pyrimidine scaffold. This structure is synthesized via condensation of 2-amino-heteroaromatic precursors with bromoacetoacetate derivatives, followed by saponification and acidification . Its unique electronic and steric properties, conferred by the cyano and carboxylic acid groups, make it a versatile intermediate in medicinal chemistry, particularly for developing antitumor, antitubercular, and antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKZSDNFDKRHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid are influenced by substituents on the core scaffold. Below is a detailed comparison with analogous compounds:

Structural Isomerism and Reactivity

  • Positional Isomerism : Derivatives with carboxylic acid groups at C2 (e.g., 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit reduced enzymatic inhibition compared to C3-substituted analogs due to altered hydrogen-bonding patterns .
  • Dimroth Rearrangement : Imidazo[1,2-a]pyrimidine-2-carboxylic acid esters (e.g., ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates) undergo Dimroth rearrangement under basic conditions to form 3-carboxylic acid derivatives, impacting synthesis routes and final product stability .

Pharmacokinetic Properties

Compound Solubility (Water) LogP Metabolic Stability Notes References
This compound Low 1.2 Moderate Cyano group reduces solubility but enhances membrane permeability .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate Slightly soluble 1.8 High Chlorine substituent increases half-life in vivo .
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Moderate 0.9 Low Fluorine improves bioavailability but accelerates hepatic clearance .

Key Research Findings

  • Antitubercular Activity: Ethyl ester derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid (MIC = 16–25 µg/ml) outperform 7-cyano analogs in potency, likely due to better esterase-mediated activation .
  • Antiallergic Activity : 6-Methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives demonstrate stereospecific efficacy, with 6S enantiomers showing 10-fold higher activity than 6R counterparts .
  • Anti-HIV Potential: Modifications at C7 (e.g., cyano, fluoro) improve binding to HIV-1 integrase, though cytotoxicity remains a challenge .

Biological Activity

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a fused imidazo-pyrimidine structure with a cyano group at the 7-position and a carboxylic acid group at the 3-position. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Biological Activity Overview

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit notable anticancer properties. For instance, in vitro studies have shown that certain compounds within this class can inhibit the growth of human cancer cell lines such as HCT116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma) .

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundHCT11615.0
7-Cyano derivative XHepG212.5
7-Cyano derivative YMCF710.0
Doxorubicin (control)Various5.0

2. Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases, particularly Casein Kinase 2 (CK2). In a study focusing on structure-activity relationships (SAR), derivatives were synthesized and tested for their inhibitory effects on CK2. The lead compound demonstrated an IC50 value in the low nanomolar range, indicating potent inhibitory activity .

Table 2: CK2 Inhibition Activity of Selected Compounds

CompoundIC50 (nM)
This compound45
Compound A60
Compound B80

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases such as CK2, this compound disrupts phosphorylation processes essential for cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by caspase activation assays .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to controls. The treatment was well-tolerated with minimal side effects observed.

Case Study 2: Structure-Activity Relationship Studies

A series of analogs were synthesized to explore the impact of various substitutions on the imidazo[1,2-a]pyrimidine scaffold. Modifications at the C5 and C6 positions significantly affected both kinase inhibition and cytotoxicity profiles, underscoring the importance of structural optimization in drug design .

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